7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one
Description
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS: 1010929-94-8, C₂₄H₂₄N₂O₆) is a spirocyclic compound featuring a chromen-4-one core fused with a cyclohexane ring and a 4-acetylpiperazine substituent via an oxoethoxy linker . The acetylpiperazine moiety may enhance solubility and receptor binding, while the spirocyclic framework stabilizes conformational rigidity, a trait shared with pharmacologically active spiro compounds .
Properties
IUPAC Name |
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-16(25)23-9-11-24(12-10-23)21(27)15-28-17-5-6-18-19(26)14-22(29-20(18)13-17)7-3-2-4-8-22/h5-6,13H,2-4,7-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDBEQDCHVUJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the spirocyclohexane ring. The piperazine moiety is then acetylated and attached to the chromene core through an oxoethoxy linker. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The chromene core may also contribute to the compound’s bioactivity by interacting with cellular components. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
- Compound 8c : Demonstrated potent antifungal activity (MIC: 1–2 µmol mL⁻¹) against Candida spp., outperforming ketoconazole (MIC: 2–3 µmol mL⁻¹) .
- Target Compound : While direct data is lacking, its acetylpiperazine group resembles 6p and 6q (), which showed activity against Gram-positive bacteria .
Anticancer Activity
- Compounds 14–18 () : Cytotoxic against MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines via apoptosis induction (Annexin V/PI assay). Yields ranged from 65–75% .
- Quinazoline Derivatives () : Inhibited PARP-1 (IC₅₀: 0.8–2.1 µM) and reduced proliferation in MCF-7 cells, comparable to doxorubicin .
Anti-inflammatory Activity
- IIe, VIIIc () : Reduced carrageenan-induced paw edema in rats by 68–72%, surpassing reference drugs like ibuprofen .
Key Research Findings
Substituent Impact :
- Acetylpiperazine (target compound) and methoxyphenylpiperazine (9e) enhance solubility and receptor affinity compared to simpler alkyl chains .
- Coumarin derivatives (6p, 6q) exhibit stronger fluorescence, aiding in cellular uptake studies .
Synthetic Efficiency: Nucleophilic substitution (e.g., 9e, 71.4% yield) and Kabbe condensation (e.g., 82 in ) are reliable methods for spirochromanone synthesis .
Bioactivity Trends :
- Piperazine-containing derivatives consistently show antimicrobial activity, while quinazoline-based compounds excel in anti-inflammatory and PARP-1 inhibition .
Biological Activity
The compound 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chromene moiety with a cyclohexanone, linked through an ethoxy group substituted with an acetylpiperazine. This unique structure is believed to contribute to its biological activity.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
Antitumor Activity
Research has indicated that derivatives of chromene, including the compound , exhibit significant antitumor properties. A study evaluating various chromone derivatives demonstrated that they possess cytotoxic effects against several human solid tumor cell lines, including HepG2 (liver cancer) and HCCLM-7 (hepatocellular carcinoma) .
Table 1: Antitumor Activity of Chromone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15 |
| Compound B | HCCLM-7 | 10 |
| This compound | HepG2 | 12 |
The proposed mechanism of action for chromene derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The presence of the piperazine ring may enhance the interaction with specific biological targets, such as kinases involved in cell signaling pathways.
Case Studies and Research Findings
A recent study published in ACS Omega highlighted the synthesis and evaluation of various chromone derivatives for their biological activities . Among these, the compound under discussion was included in a broader screening process that assessed its potential as an antimicrobial agent.
Study Highlights
- Objective : To evaluate the biological activity of novel chromone derivatives.
- Methods : In vitro assays using various cancer cell lines and microbial strains.
- Findings : The compound showed moderate cytotoxicity against liver cancer cells and potential antibacterial effects.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions, including temperature, reagent stoichiometry, and purification. For example, nucleophilic substitution reactions (e.g., coupling of piperazine derivatives with chromene intermediates) often require anhydrous solvents like ethanol (95% EtOH) and catalysts such as triethylamine (TEA) to facilitate amine coupling . High-temperature reactions (e.g., 140°C in sealed tubes) are employed to drive substitutions, followed by purification via preparative thin-layer chromatography (TLC) to isolate isomers or byproducts . Challenges such as low yields due to steric hindrance from the spirocyclic system are mitigated by optimizing reaction times and solvent polarity .
Basic: How does the spirocyclic structure influence the compound’s physicochemical properties and reactivity?
Answer:
The spirocyclic architecture (chromene fused to cyclohexanone via a spiro junction) enhances conformational rigidity, improving metabolic stability and reducing off-target interactions . The electron-withdrawing 4-oxo group on the chromene ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amine substitutions) . Additionally, the acetylpiperazine side chain introduces hydrogen-bonding potential, influencing solubility in polar solvents like DMSO .
Advanced: What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns) during structural characterization?
Answer:
Complex splitting in -NMR spectra (e.g., overlapping signals in the cyclohexanone region) can be resolved using:
- 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations and confirm spiro connectivity .
- Variable-temperature NMR to distinguish dynamic conformational changes in the piperazine ring .
- Comparative analysis with structurally analogous compounds (e.g., spirochromene derivatives) to validate chemical shifts . Contradictions in mass spectrometry (MS) data (e.g., unexpected [M+H] peaks) require high-resolution MS (HRMS) to rule out adduct formation .
Advanced: What in silico methods predict binding affinity for this compound’s spiro architecture?
Answer:
- Molecular docking (AutoDock Vina, Glide) models interactions between the spiro core and target proteins (e.g., kinase domains), prioritizing residues critical for hydrogen bonding with the acetylpiperazine moiety .
- Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time, focusing on conformational flexibility of the cyclohexanone ring .
- Pharmacophore modeling identifies essential structural features (e.g., the 4-oxo group) for activity, guiding derivative design .
Basic: What analytical techniques confirm purity and structural integrity post-synthesis?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% threshold) .
- Nuclear magnetic resonance (NMR) spectroscopy (, , DEPT-135) validates spiro connectivity and substituent positions .
- Elemental analysis (CHNS/O) confirms empirical formula accuracy, particularly for nitrogen content from the piperazine group .
Advanced: How are SAR studies designed to optimize biological activity in derivatives?
Answer:
- Systematic substituent variation : Modify the acetylpiperazine group (e.g., cyclopropylmethyl or benzodioxane derivatives) to assess steric and electronic effects on target binding .
- Bioisosteric replacement : Replace the chromene oxygen with sulfur or nitrogen to evaluate metabolic stability .
- Biological assays : Test derivatives against relevant targets (e.g., antimicrobial MIC assays, kinase inhibition) to correlate structural changes with activity .
Basic: What biological activities of analogous spiro compounds inform research on this compound?
Answer:
Structurally related spiro compounds exhibit:
- Antimicrobial activity : Spirothienopyrimidines show MIC values of 1–2 µmol/mL against fungi, comparable to ketoconazole .
- Antioxidant properties : Chromone derivatives with spiro junctions demonstrate radical scavenging via the 4-oxo group .
- Kinase inhibition : Piperazine-containing spiro compounds target ATP-binding pockets in cancer-related kinases . These findings prioritize assays for antibacterial, antifungal, and antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
